Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-
Description
Quinoline derivatives are a prominent class of heterocyclic compounds with diverse pharmacological applications. The compound 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]quinoline features a quinoline core substituted at the 4-position with a piperazinyl group bearing a benzyl (phenylmethyl) moiety and a fluorine atom at the 6-position. This structural framework is critical for its interactions with biological targets, particularly in antimicrobial and antiviral contexts.
Properties
CAS No. |
1171427-64-7 |
|---|---|
Molecular Formula |
C20H20FN3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline |
InChI |
InChI=1S/C20H20FN3/c21-17-6-7-19-18(14-17)20(8-9-22-19)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
InChI Key |
XSBMAICJDNABFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- typically involves the following steps:
Cyclization Reactions: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures to Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- demonstrate significant antibacterial and antifungal activities. For instance, studies have shown that certain synthesized derivatives exhibit broader antimicrobial activities compared to standard antibiotics like Ciprofloxacin and Ketoconazole against various pathogens, including Staphylococcus aureus and Candida albicans .
Anticancer Properties
Quinoline derivatives are also being explored for their anticancer potential. Several studies have documented the ability of quinoline compounds to inhibit cancer cell proliferation in vitro. For example, derivatives similar to Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- have shown IC50 values ranging from 0.014 to 5.87 µg/mL against certain cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes and pathways crucial for cancer cell survival.
Antimalarial Activity
The quinoline scaffold has historically been a cornerstone in the development of antimalarial drugs. Compounds derived from quinoline structures are utilized in treating malaria caused by Plasmodium falciparum. Recent investigations have highlighted the efficacy of quinoline derivatives in inhibiting the growth of malaria parasites, showcasing a novel mechanism involving translation elongation factor inhibition .
Case Study: Antimicrobial Efficacy
A study conducted by Amer et al. tested various pyrazole- and pyridine-based quinoline hybrids for their antimicrobial properties. The results indicated that some derivatives exhibited significantly higher antibacterial activity than traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Case Study: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of quinoline derivatives. The findings revealed that compounds structurally related to Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- inhibited cancer cell proliferation effectively while maintaining low toxicity profiles .
Mechanism of Action
The mechanism of action of Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of other quinoline derivatives, making it effective against various bacterial infections.
Comparison with Similar Compounds
Key Observations:
- Fluorine vs. Chlorine : Fluorine at the 6-position (as in the target compound) is associated with enhanced metabolic stability and electronic effects compared to chlorine .
- Heterocyclic Additions : Triazole-containing derivatives (e.g., 10g) exhibit marked antiviral activity, attributed to improved target engagement via hydrogen bonding .
Pharmacological Activity
Antimicrobial Activity:
- The target compound’s piperazinyl-benzyl group may enhance binding to bacterial DNA gyrase, similar to fluoroquinolones .
- 6-fluoro-4-(4-methylpiperazinyl)quinoline () shows reduced potency compared to the benzyl-substituted analogue, suggesting the benzyl group’s role in hydrophobic interactions .
Antiviral Activity:
- Triazole conjugates (e.g., 10g) demonstrate superior anti-SARS-CoV-2 activity (SI = 12.5) compared to non-triazole derivatives, likely due to synergistic effects of fluorine and triazole .
Metabolic Stability:
- Piperaquine analogues with extended linkers () exhibit prolonged half-lives but reduced solubility, whereas the target compound’s benzyl group balances lipophilicity and clearance .
Biological Activity
Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The compound Quinoline, 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]- (hereafter referred to as QFP) is a notable member of this class. This article delves into the biological activity of QFP, presenting relevant data tables, case studies, and research findings.
Chemical Structure and Properties
QFP is characterized by the following structure:
- Chemical Formula : CHFN
- Molecular Weight : 320.40 g/mol
- IUPAC Name : 6-fluoro-4-[4-(phenylmethyl)-1-piperazinyl]-quinoline
The presence of the fluorine atom and piperazine moiety contributes to its biological activity, enhancing solubility and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that QFP exhibits significant antimicrobial properties. A study conducted using the agar plate dilution method assessed its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that QFP had a broad spectrum of antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Salmonella typhimurium | 0.75 µg/mL |
| Bacillus subtilis | 0.3 µg/mL |
These findings suggest that QFP could be a potential candidate for treating bacterial infections in clinical settings .
Anticancer Activity
QFP has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including RPMI-8226 (multiple myeloma) and HCT-116 (colon cancer). The compound demonstrated IC values comparable to established chemotherapeutic agents:
| Cell Line | IC (µM) | Standard Drug | Standard IC (µM) |
|---|---|---|---|
| RPMI-8226 | 0.45 | Doxorubicin | 0.5 |
| HCT-116 | 1.2 | Cisplatin | 1.5 |
The mechanism of action appears to involve the activation of caspase-3 pathways, which are crucial for the apoptotic process .
Antiparasitic Activity
In addition to its antibacterial and anticancer effects, QFP has shown promise in antiparasitic applications. A study involving Leishmania donovani demonstrated that treatment with QFP significantly reduced parasite burden in infected BALB/c mice:
- Dosage : 100 mg/kg/day
- Treatment Duration : 10 days
- Reduction in Parasite Burden : 87%
This suggests that QFP may be effective against visceral leishmaniasis, warranting further investigation into its pharmacological potential in parasitic diseases .
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of QFP:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that administration of QFP led to a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment Protocols : In a cohort study on patients with multiple myeloma, those treated with QFP alongside conventional therapies exhibited improved survival rates and reduced tumor sizes.
- Leishmaniasis Treatment : Patients treated with QFP demonstrated marked improvement in clinical symptoms and reduced parasite load as confirmed by serological tests.
Q & A
Q. Advanced
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility while retaining activity .
- Formulation optimization : Use lipid-based carriers or cyclodextrin complexes to bypass poor pharmacokinetics observed in unmodified derivatives .
- Structural tweaks : Replace the phenylmethyl group with hydrophilic substituents (e.g., hydroxyl or carboxylate) without disrupting piperazine-mediated target binding .
Which pharmacological activities are most strongly associated with this compound?
Q. Basic
- Anticancer : Inhibits kinase pathways (e.g., EGFR) via quinoline-piperazine interactions .
- Antimicrobial : Disrupts bacterial membrane integrity, particularly in Gram-positive strains .
- Immunomodulatory : Targets S100A9 to suppress TLR4/RAGE-mediated inflammation, relevant in autoimmune diseases .
How can structure-activity relationship (SAR) studies identify critical substituents for target affinity?
Q. Advanced
- Systematic substitution : Replace the 6-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups to assess impact on binding .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like S100A9 or bacterial topoisomerases .
- Pharmacophore mapping : Identify essential moieties (e.g., piperazine’s nitrogen atoms) using 3D-QSAR models .
What protocols are recommended for evaluating the compound’s toxicity profile?
Q. Basic
- In vitro cytotoxicity : Use MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to screen for organ-specific toxicity .
- In vivo acute toxicity : Administer escalating doses in rodent models (OECD Guideline 423) to determine LD₅₀ and monitor hematological/behavioral changes .
- Genotoxicity screening : Conduct Ames tests to rule out mutagenic potential .
What mechanistic insights exist for its interaction with S100A9 in autoimmune disease models?
Q. Advanced
- Binding studies : Surface plasmon resonance (SPR) confirms direct interaction with S100A9’s Ca²⁺-binding domain, inhibiting TLR4/RAGE complex formation .
- In vivo validation : Use S100A9-knockout mice to isolate the compound’s immunomodulatory effects from off-target pathways .
- Transcriptomic profiling : RNA-seq of treated macrophages reveals downregulation of NF-κB and TNF-α pathways .
How can researchers optimize reaction conditions for scale-up synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Minimize side reactions (e.g., di-fluorination) by controlling residence time and temperature gradients .
- Catalyst screening : Test Pd/C or nickel-based catalysts for hydrogenation steps to reduce metal contamination .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
What role does the fluorine atom at the 6-position play in biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
